molecular formula C11H9BrN4O3S2 B2932903 2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 904277-21-0

2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2932903
CAS RN: 904277-21-0
M. Wt: 389.24
InChI Key: POQJATZIAZBHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been studied in various scientific fields due to its potential applications in research.

Mechanism of Action

The mechanism of action for 2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits cytotoxic effects on cancer cells and inhibitory effects on the growth of microorganisms. It has also been shown to possess anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its potential as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory agents. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.

Future Directions

For research on 2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may include further studies on its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved activity and selectivity. Additionally, it may be studied for its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis method for 2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 2-amino-5-bromobenzamide with 2-(hydroxyamino)-2-oxoethylthiocyanate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain the final compound.

Scientific Research Applications

2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been studied in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potential anticancer, antimicrobial, and antifungal activities. It has also been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

2-bromo-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4O3S2/c12-7-4-2-1-3-6(7)9(18)13-10-14-15-11(21-10)20-5-8(17)16-19/h1-4,19H,5H2,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQJATZIAZBHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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